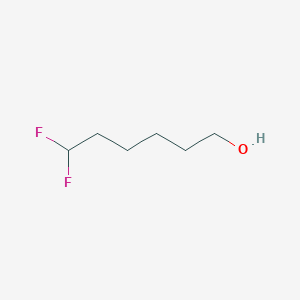
6,6-Difluorohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method is the nucleophilic substitution reaction where a hexanol derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluorohexane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6,6-difluorohexanal or 6,6-difluorohexanone.
Reduction: Formation of 6,6-difluorohexane.
Substitution: Formation of various substituted hexanol derivatives depending on the substituent introduced.
Scientific Research Applications
6,6-Difluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced biological activity and stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of 6,6-Difluorohexan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and potentially altering its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Fluorohexan-1-ol: Contains a single fluorine atom and exhibits different reactivity and properties.
6,6-Difluorohexane: Lacks the hydroxyl group, resulting in different chemical behavior and applications.
1,1-Difluorohexane: Fluorine atoms are positioned differently, leading to variations in chemical and physical properties.
Uniqueness
6,6-Difluorohexan-1-ol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12F2O |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
6,6-difluorohexan-1-ol |
InChI |
InChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2 |
InChI Key |
VVYYCUYDINGEMB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


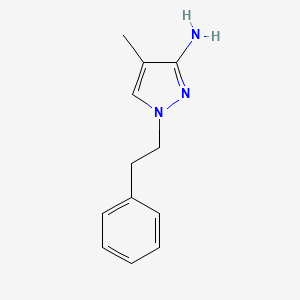
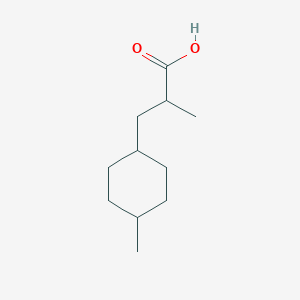


![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
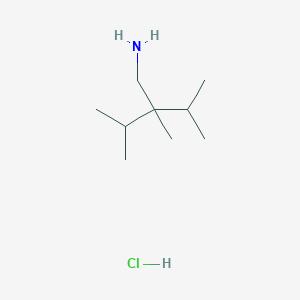
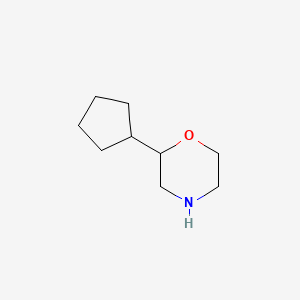
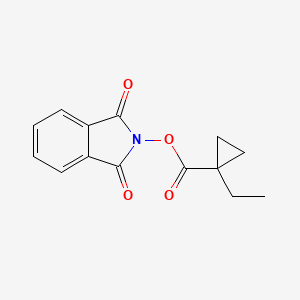


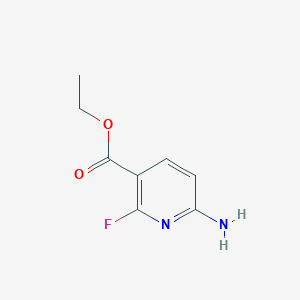
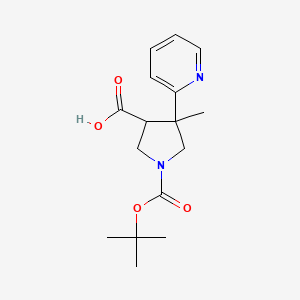
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
